Amberlite CG-400

Description

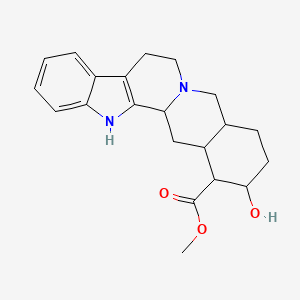

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXFZZNTVWLAY-SCYLSFHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040130 | |

| Record name | Yohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.48e-01 g/L | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

146-48-5, 37247-87-3 | |

| Record name | Yohimbine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amberlite CG 400 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yohimbine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Yohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yohimbine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YOHIMBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y49VWD90Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241 °C | |

| Record name | Yohimbine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unraveling the Chemical Core of Amberlite CG-400: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the chemical composition and physical properties of Amberlite CG-400, a strong base anion exchange resin. This document is intended for researchers, scientists, and drug development professionals who utilize this resin in their experimental and manufacturing processes. While the digital footprint of Amberlite CG-400 is fraught with inconsistencies, including erroneous associations with small molecule compounds, this guide consolidates available data to present a chemically accurate profile of this polymeric material.

Core Chemical Identity: A Functionalized Copolymer

Amberlite CG-400 is not a small molecule with a defined molecular formula, a misconception propagated by its incorrect association with CAS number 37247-87-3 in some databases. Instead, it is a Type I strongly basic anion exchange resin . Its chemical structure is composed of two primary components: a robust polymer backbone and covalently attached functional groups that confer its ion exchange capabilities.

-

Polymer Matrix: The foundational support of the resin is a cross-linked copolymer of polystyrene and divinylbenzene (B73037) (DVB) . Styrene provides the linear polymer chains, while divinylbenzene acts as a cross-linking agent, creating a three-dimensional, insoluble network. The degree of cross-linking, typically around 8% for related resins, is a critical parameter that dictates the resin's mechanical strength, porosity, and swelling characteristics.

-

Functional Group: The ion exchange functionality is provided by quaternary ammonium (B1175870) groups . Specifically, it is a trimethylammonium chloride group attached to the aromatic rings of the polystyrene backbone via a methylene (B1212753) bridge. This quaternary amine is a strong base, meaning it is ionized over a wide pH range (0-14), making the resin suitable for a variety of applications.

-

Counter-Ion: In its supplied form, the positive charge of the quaternary ammonium group is balanced by a chloride ion (Cl⁻) . This is the mobile ion that is exchanged for other anions in solution during the ion exchange process.

Quantitative Physical and Chemical Properties

Due to the scarcity of dedicated official datasheets for the "CG-400" chromatographic grade, the following tables present data extrapolated from the closely related Amberlite IRA-400 resin and specific findings for the CG-400 grade. The "CG" designation historically refers to "Chromatographic Grade," indicating a finer mesh size for higher resolution separations.

| Chemical and Physical Properties of Amberlite IRA-400 (as a proxy for CG-400) | |

| Property | Value |

| Matrix | Styrene-Divinylbenzene Copolymer (Gel) |

| Functional Group | Quaternary Ammonium (Type I) |

| Ionic Form (as shipped) | Chloride (Cl⁻) |

| Total Exchange Capacity | ≥1.0 eq/L |

| 1.4 meq/mL (wetted bed volume) | |

| Moisture Retention | 40 - 58% |

| Cross-linkage | 8% |

| Maximum Operating Temperature | 60°C (OH⁻ form), 100°C (Cl⁻ form) |

| Operating pH Range | 0 - 14 |

| Shipping Weight | 670 - 720 g/L |

| Specific Gravity | 1.06 - 1.10 g/mL |

| Reported Properties of Amberlite CG-400 | |

| Property | Value |

| Mesh Size | |

| Type I | 100-200 mesh |

| Type II | 200-400 mesh |

| Exchange Capacity | |

| (100-200 mesh) | 3.8 mmol/g |

Visualizing the Chemistry and Process

To further elucidate the structure and function of Amberlite CG-400, the following diagrams are provided.

Experimental Protocols: A Generalized Workflow

The following outlines a typical experimental workflow for the use of Amberlite CG-400 in anion exchange chromatography.

-

Resin Preparation (Pre-treatment):

-

Swell the dry resin in deionized water.

-

Wash the resin sequentially with 1 M HCl, deionized water (until neutral pH), 1 M NaOH, and again with deionized water (until neutral pH). This removes any impurities and ensures the resin is in a known ionic form (typically Cl⁻ or OH⁻).

-

For the chloride form, a final wash with 1 M NaCl followed by deionized water is recommended.

-

-

Column Packing:

-

Create a slurry of the prepared resin in deionized water.

-

Pour the slurry into a chromatography column, allowing the resin to settle evenly without air bubbles.

-

Wash the packed column with several bed volumes of the equilibration buffer.

-

-

Sample Loading and Elution:

-

Dissolve the sample in the equilibration buffer and load it onto the column.

-

Wash the column with the equilibration buffer to remove any unbound molecules.

-

Elute the bound anions using a buffer with a higher ionic strength (e.g., a salt gradient of NaCl) or a different pH to disrupt the electrostatic interactions.

-

-

Regeneration:

-

After elution, regenerate the resin by washing with a high concentration of a salt solution (e.g., 1-2 M NaCl) to displace all bound anions.

-

Follow with extensive washing with deionized water. The resin can then be stored or re-equilibrated for the next use.

-

Amberlite CG-400 Resin: A Technical Guide for Pharmaceutical Development

This in-depth technical guide provides a comprehensive overview of the core properties, characteristics, and applications of Amberlite CG-400, a strong base anion exchange resin. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes fundamental processes to facilitate its application in pharmaceutical formulations.

Amberlite CG-400 is a Type I strongly basic anion exchange resin characterized by its quaternary ammonium (B1175870) functional groups attached to a cross-linked polystyrene-divinylbenzene matrix. This composition imparts high chemical and physical stability, making it a versatile tool for a range of pharmaceutical applications, including drug purification, taste-masking of bitter active pharmaceutical ingredients (APIs), and the development of controlled-release dosage forms. The resin facilitates the exchange of anions, enabling the reversible binding of negatively charged drug molecules.

Core Properties and Characteristics

The physical and chemical properties of Amberlite CG-400 are critical to its performance in various applications. While a specific manufacturer's datasheet for Amberlite CG-400 is not consistently available, its properties are comparable to the well-characterized Amberlite IRA-400 resin. The following tables summarize the key quantitative data for these related strong base anion exchange resins.

Physical and Chemical Properties

| Property | Value | Source |

| Resin Type | Strongly Basic Anion Exchanger (Type I) | [1][2] |

| Matrix | Polystyrene-Divinylbenzene Copolymer | [2][3] |

| Functional Group | Quaternary Ammonium | [1][4] |

| Ionic Form (as shipped) | Chloride (Cl⁻) | [4] |

| Appearance | Orange-yellow crystalline powder/beads | [4][5] |

| Density | 1.3 ± 0.1 g/cm³ | [6] |

Performance Characteristics

| Characteristic | Value | Source |

| Total Exchange Capacity | ≥ 1.4 meq/mL (wetted bed volume) | [4] |

| Particle Size | 100-200 mesh, 200-400 mesh | [7][8] |

| Moisture Holding Capacity | 40 - 47% | [4] |

| Operating pH Range | 0 - 14 | [4] |

| Maximum Operating Temperature | 77°C (Cl⁻ form), 60°C (OH⁻ form) | [4] |

Ion Exchange Mechanism and Applications in Drug Development

The primary function of Amberlite CG-400 is based on the principle of reversible ion exchange. In pharmaceutical applications, this mechanism is leveraged to form drug-resin complexes, often referred to as "resinates."[9] Anionic drugs or drugs with an acidic functional group can be loaded onto the resin, displacing the chloride ions. This process effectively masks the taste of bitter drugs, as the drug is bound to the insoluble polymer matrix and is not released in the mouth.[10] Upon entry into the gastrointestinal tract, the high concentration of ions and the pH environment facilitate the reverse exchange, releasing the drug for absorption.[10]

Experimental Protocols

Preparation of a Drug-Resin Complex (Resinate)

This protocol outlines a general laboratory-scale batch method for the preparation of a drug-resin complex for applications such as taste-masking or controlled release.

Materials:

-

Amberlite CG-400 resin

-

Active Pharmaceutical Ingredient (API) with an anionic functional group

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and filter paper

-

Vacuum flask and vacuum source

-

Drying oven

Methodology:

-

Resin Activation/Washing:

-

Suspend the required amount of Amberlite CG-400 resin in deionized water.

-

Stir gently for 15-20 minutes to allow the resin to swell and to wash away any impurities.

-

Decant the water and repeat the washing step two more times.

-

Filter the resin using a Buchner funnel and wash with fresh deionized water. Do not dry the resin completely; it should remain moist.

-

-

Drug Loading:

-

Prepare a solution of the API in deionized water at a known concentration. The optimal concentration will depend on the solubility of the API and the desired drug loading.

-

Add the pre-washed Amberlite CG-400 resin to the API solution. The ratio of drug to resin should be optimized for the specific application.[10]

-

Stir the suspension at a constant speed at a controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 4-24 hours) to allow for equilibrium to be reached.[10]

-

Monitor the drug concentration in the supernatant at various time points using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the rate and extent of drug loading.

-

-

Isolation and Drying of the Resinate:

-

Once drug loading is complete (i.e., the drug concentration in the supernatant is stable), separate the drug-resin complex from the solution by filtration using a Buchner funnel.

-

Wash the resinate with deionized water to remove any unbound drug from the surface.

-

Dry the drug-resin complex in a vacuum oven at a suitable temperature (e.g., 40-60°C) until a constant weight is achieved.[10]

-

-

Determination of Drug Loading Efficiency:

-

Calculate the drug loading efficiency by determining the amount of drug bound to the resin. This can be done by analyzing the initial and final drug concentrations in the solution or by eluting the bound drug from a known amount of the dried resinate and quantifying it.

-

In Vitro Drug Release from Resinate

This protocol describes a method to evaluate the in vitro release of the API from the prepared drug-resin complex, simulating the conditions of the gastrointestinal tract.

Materials:

-

Drug-resin complex (resinate)

-

USP dissolution apparatus (e.g., Apparatus 2, paddle type)

-

Dissolution media simulating gastric fluid (e.g., 0.1 N HCl) and intestinal fluid (e.g., phosphate (B84403) buffer, pH 6.8)

-

Syringes and filters for sampling

-

Analytical instrument for drug quantification (e.g., HPLC or UV-Vis spectrophotometer)

Methodology:

-

Apparatus Setup:

-

Set up the dissolution apparatus with the appropriate dissolution medium and maintain the temperature at 37 ± 0.5°C.

-

The volume of the dissolution medium should be sufficient to ensure sink conditions.

-

-

Release Study:

-

Accurately weigh an amount of the drug-resin complex equivalent to the desired dose of the API and add it to the dissolution vessel.

-

Start the paddle rotation at a specified speed (e.g., 50 or 100 rpm).

-

Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes).

-

Immediately filter the samples to prevent any undissolved particles from interfering with the analysis.

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

-

-

Sample Analysis:

-

Analyze the concentration of the released API in the collected samples using a validated analytical method.

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released at each time point.

-

Plot the cumulative percentage of drug released versus time to obtain the in vitro drug release profile.

-

Conclusion

Amberlite CG-400 is a highly functional excipient with significant potential in pharmaceutical development. Its properties as a strong base anion exchange resin make it particularly suitable for applications requiring taste-masking and modified drug release. By understanding its core characteristics and employing standardized experimental protocols, researchers and formulation scientists can effectively utilize Amberlite CG-400 to address various challenges in drug delivery and enhance the therapeutic value of pharmaceutical products. The provided data and methodologies serve as a foundational guide for the successful implementation of this versatile ion exchange resin in research and development settings.

References

- 1. chembk.com [chembk.com]

- 2. Amberlite® IRA-400 Chloride form, Strong base anion exchanger [himedialabs.com]

- 3. waterandwastewater.com [waterandwastewater.com]

- 4. Amberlite IRA-400 chloride form chloride form 60177-39-1 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 37247-87-3 CAS MSDS (AMBERLITE CG-400) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. dupont.com [dupont.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

Amberlite CG-400: A Technical Guide to its Ion Exchange Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of ion exchange chromatography using Amberlite CG-400, a strong base anion exchange resin. This document provides a detailed overview of its mechanism of action, quantitative performance data, and experimental protocols relevant to its application in research and pharmaceutical development.

Core Principles of Amberlite CG-400 Ion Exchange

Amberlite CG-400 is a Type I strongly basic anion exchange resin. Its matrix is composed of cross-linked polystyrene beads functionalized with quaternary ammonium (B1175870) groups (-N⁺(CH₃)₃). This permanent positive charge across a wide pH range is the foundation of its utility in anion exchange chromatography. The resin is typically supplied in the chloride (Cl⁻) form, but can be converted to other forms, such as hydroxide (B78521) (OH⁻), for various applications.

The fundamental mechanism of ion exchange with Amberlite CG-400 involves a reversible electrostatic interaction. When a solution containing anions passes through the resin, the anions in the solution compete with the counter-ions (e.g., Cl⁻) already associated with the positively charged functional groups on the resin. Anions with a higher affinity for the resin will displace the existing counter-ions and bind to the stationary phase. The selectivity of the resin for different anions is influenced by factors such as the anion's charge density, size, and polarizability.

This process can be represented by the following equilibrium reaction, where R-N⁺(CH₃)₃ represents the functionalized resin and A⁻ is an anion in the mobile phase:

R-N⁺(CH₃)₃Cl⁻ + A⁻ ⇌ R-N⁺(CH₃)₃A⁻ + Cl⁻

Quantitative Performance Data

The performance of Amberlite CG-400 and similar strong base anion exchangers has been quantified in various studies. The following tables summarize key performance metrics.

Table 1: Adsorption Capacities for Uranium Ions

| Resin Type | Adsorbate | Maximum Adsorption Capacity (q_max) | Reference |

| Amberlite CG-400 | Uranium(VI) in sulfate (B86663) solution | 63.29 mg/g | [1][2] |

| Amberlite CG-400 | Uranium in phosphate (B84403) solution | 112.36 mg/g | [3] |

| Amberlite IRA-402 | Uranium | ≥ 1.2 eq/L (Total Exchange Capacity) | [3] |

| Modified Amberlite IRA-402 | Uranium | 267.85 mg/g |

Table 2: Adsorption Parameters for Organic Acids on Amberlite IRA-400

| Organic Acid | Adsorption Isotherm Model | Key Parameters | Reference |

| Fumaric Acid | Freundlich | - | [4] |

| Glucose | Linear | - | [4] |

| Lactic Acid (pH 5.0) | Langmuir | q_m = 222.46 mg/g wet resin, K_d = 60.7 mg/mL | [4] |

| Lactic Acid (pH 2.0) | Type II (Multilayer) | - | [4] |

Experimental Protocols

General Protocol for Anion Exchange Chromatography

This protocol provides a general framework for using Amberlite CG-400 in a column chromatography setup for the separation of anionic molecules.

Materials:

-

Amberlite CG-400 resin

-

Chromatography column

-

Equilibration buffer (e.g., Tris-HCl, phosphate buffer at a specific pH)

-

Elution buffer (equilibration buffer with an increasing salt gradient, e.g., 0-1 M NaCl)

-

Sample containing the target anion(s)

-

Fraction collector

-

Spectrophotometer or other detection system

Procedure:

-

Resin Preparation:

-

Swell the desired amount of Amberlite CG-400 resin in the equilibration buffer for at least 24 hours. This ensures proper packing and flow characteristics.

-

Prepare a slurry of the resin in the equilibration buffer.

-

-

Column Packing:

-

Pour the resin slurry into the chromatography column.

-

Allow the resin to settle, and then open the column outlet to allow the buffer to drain, packing the resin bed.

-

Wash the packed column with at least 3-5 column volumes of equilibration buffer to ensure a stable baseline and pH.

-

-

Sample Loading:

-

Dissolve the sample in the equilibration buffer. Ensure the sample is free of particulates by centrifugation or filtration.

-

Carefully load the sample onto the top of the resin bed.

-

-

Washing:

-

Wash the column with 2-3 column volumes of equilibration buffer to remove any unbound or weakly bound molecules.

-

-

Elution:

-

Elute the bound anions by applying the elution buffer. This can be done using a linear gradient of increasing salt concentration or a stepwise gradient.

-

Collect fractions using a fraction collector.

-

-

Analysis:

-

Analyze the collected fractions for the presence of the target anion(s) using a suitable detection method (e.g., UV-Vis spectrophotometry, conductivity).

-

-

Regeneration:

-

After elution, regenerate the resin by washing the column with a high concentration salt solution (e.g., 1-2 M NaCl) to remove all bound ions.

-

Follow with an extensive wash with deionized water and then re-equilibrate with the starting buffer for future use.

-

Protocol for the Removal of Uranium(VI) Ions

This protocol is based on studies investigating the sorption of uranium ions onto Amberlite CG-400.

Materials:

-

Amberlite CG-400 resin

-

Uranium(VI) ion solution

-

pH meter

-

Shaker or stirrer

-

Centrifuge

Procedure:

-

Batch Adsorption Studies:

-

Weigh a specific amount of Amberlite CG-400 resin (e.g., 20 mg) into a series of flasks.

-

Add a known volume (e.g., 10 mL) of uranium(VI) solution of a specific initial concentration to each flask.

-

Adjust the pH of the solutions to the desired value (e.g., pH 4 or higher) using NaOH or HCl.

-

Agitate the flasks for a predetermined contact time (kinetics studies can be performed by varying the time).

-

Separate the resin from the solution by centrifugation.

-

Analyze the supernatant for the final uranium concentration to determine the amount adsorbed by the resin.

-

-

Isotherm Studies:

-

Perform the batch adsorption experiment with varying initial concentrations of uranium(VI) while keeping other parameters (pH, temperature, resin dose) constant.

-

Plot the amount of uranium adsorbed per unit mass of resin (q_e) against the equilibrium concentration of uranium in the solution (C_e).

-

Fit the data to adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity.

-

Visualizations

The following diagrams illustrate the core mechanism and a typical workflow for using Amberlite CG-400.

Caption: General mechanism of anion exchange on Amberlite CG-400.

References

An In-Depth Technical Guide to Amberlite™ CG-400: Functional Groups, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Correcting a Common Misconception

Amberlite™ CG-400 is a high-purity, chromatographic grade, strongly basic anion (SBA) exchange resin. It is crucial to distinguish this polymeric resin from the small molecule alkaloid, yohimbine, with which it is often incorrectly associated in various chemical databases under the CAS number 37247-87-3. Amberlite™ CG-400, as an ion-exchange resin, does not have a simple molecular formula but is instead a cross-linked polymer matrix functionalized for use in separation sciences.

This guide provides a comprehensive overview of the true nature of Amberlite™ CG-400, focusing on its functional groups, physicochemical properties, and its applications in research and drug development.

Core Structure and Functional Groups

Amberlite™ CG-400 is a Type I strongly basic anion exchange resin. Its fundamental structure consists of a cross-linked polystyrene-divinylbenzene (PS-DVB) copolymer matrix. This polymeric backbone provides a robust and chemically resistant framework.

The functionality of Amberlite™ CG-400 is imparted by the covalently attached quaternary ammonium (B1175870) groups . Specifically, as a Type I SBA resin, these are trimethylbenzyl ammonium moieties. The positively charged nitrogen atom in the quaternary ammonium group is the site of anion exchange.

The general structure can be visualized as a vast network of polystyrene chains cross-linked with divinylbenzene, with a significant portion of the benzene (B151609) rings functionalized with the -CH₂N⁺(CH₃)₃Cl⁻ group. The chloride ion (Cl⁻) is the mobile counter-ion and is exchanged for other anions in solution during the separation process.

Physicochemical Properties

| Property | Typical Value/Range | Significance in Application |

| Resin Matrix | Polystyrene-Divinylbenzene | Provides high mechanical strength and chemical stability across a wide pH range. |

| Functional Group | Quaternary Ammonium (Type I) | Ensures strong basicity and the ability to exchange anions of both strong and weak acids. |

| Ionic Form (as shipped) | Chloride (Cl⁻) | A common starting form that can be easily converted to other ionic forms (e.g., hydroxide (B78521), acetate) as needed. |

| Physical Form | Spherical Beads | Ensures good packing characteristics and uniform flow in a chromatography column. |

| Particle Size (Mesh) | 100-200 or 200-400 mesh | The "CG" designation implies a controlled, fine particle size for high-resolution chromatographic separations. |

| Total Exchange Capacity | ≥ 1.0 eq/L (wet resin) | A measure of the quantity of anions the resin can exchange, impacting the loading capacity of the column. |

| Moisture Holding Capacity | 40 - 55% | Affects the swelling of the resin and the concentration of the functional groups in the hydrated state. |

| Operating pH Range | 0 - 14 | Demonstrates the high chemical stability of the resin, allowing for a wide range of experimental conditions. |

| Maximum Operating Temp. | 60°C (OH⁻ form), 80°C (Cl⁻ form) | Defines the thermal stability of the resin in different ionic forms. |

Experimental Protocols

Column Packing

Proper column packing is critical for achieving high-resolution separations.

-

Resin Preparation:

-

Measure the desired amount of Amberlite™ CG-400 resin.

-

Create a slurry by mixing the resin with a suitable solvent (e.g., deionized water, or the initial mobile phase). A common slurry concentration is 50-70%.

-

Allow the resin to swell completely in the solvent.

-

-

Column Setup:

-

Ensure the chromatography column is clean and vertically mounted.

-

If the column does not have a bottom frit, place a small plug of glass wool at the bottom.

-

Add a small amount of the initial mobile phase to the column to wet the bottom frit and prevent air bubbles.

-

-

Packing the Column:

-

Pour the resin slurry into the column in a single, continuous motion.

-

Open the column outlet to allow the solvent to drain, which helps in uniform packing.

-

Gently tap the sides of the column to dislodge any air bubbles and to promote even settling of the resin bed.

-

Once the resin has settled, pass several column volumes of the initial mobile phase through the column to equilibrate the packed bed.

-

Anion Exchange Chromatography for Pharmaceutical Purification

This protocol provides a general workflow for the purification of a negatively charged drug molecule from a mixture of impurities.

-

Equilibration:

-

Equilibrate the packed Amberlite™ CG-400 column by passing 5-10 column volumes of the starting buffer (e.g., a low ionic strength buffer at a specific pH where the target molecule is negatively charged) through the column.

-

Monitor the pH and conductivity of the eluate until they match that of the starting buffer.

-

-

Sample Loading:

-

Dissolve the sample in the starting buffer.

-

Load the sample onto the column at a controlled flow rate. The target molecule will bind to the quaternary ammonium functional groups, while neutral and positively charged impurities will pass through.

-

-

Washing:

-

Wash the column with 5-10 column volumes of the starting buffer to remove any unbound or weakly bound impurities.

-

Monitor the UV absorbance of the eluate at an appropriate wavelength to ensure all non-binding components have been washed away.

-

-

Elution:

-

Elute the bound drug molecule by increasing the ionic strength of the mobile phase. This can be done using a linear gradient or a step gradient of a high salt buffer (e.g., starting buffer with increasing concentrations of NaCl).

-

Alternatively, elution can be achieved by changing the pH of the mobile phase to neutralize the charge on the bound molecule.

-

-

Fraction Collection:

-

Collect fractions of the eluate and analyze them for the presence of the target molecule using appropriate analytical techniques (e.g., HPLC, UV-Vis spectroscopy).

-

Resin Regeneration

After each use, the resin should be regenerated to restore its ion-exchange capacity.

-

High Salt Wash:

-

Wash the column with a high concentration salt solution (e.g., 1-2 M NaCl) to remove any strongly bound molecules.

-

-

Caustic Wash (for OH⁻ form regeneration):

-

To convert the resin to the hydroxide form, slowly pass a 4% NaOH solution through the column. This is a common regeneration step for strongly basic anion exchangers.

-

-

Rinse to Neutrality:

-

Wash the column with deionized water until the pH of the eluate is neutral.

-

-

Re-equilibration:

-

Re-equilibrate the column with the desired starting buffer for the next use or store it in an appropriate storage solution (e.g., 20% ethanol) to prevent microbial growth.

-

Visualizations

Ion Exchange Mechanism

Caption: Ion exchange mechanism on Amberlite™ CG-400.

Experimental Workflow for Anion Exchange Chromatography

Caption: General workflow for anion exchange chromatography.

Logical Relationship of Functional Groups

Caption: Functional group hierarchy of Amberlite™ CG-400.

Applications in Drug Development and Research

Amberlite™ CG-400 and similar strongly basic anion exchange resins are valuable tools in the pharmaceutical industry and life science research for:

-

Purification of acidic and anionic compounds: This includes the purification of antibiotics, vitamins, peptides, and other active pharmaceutical ingredients (APIs) that carry a negative charge at a given pH.

-

Separation of complex mixtures: The high resolution offered by the chromatographic grade resin allows for the separation of closely related anionic species.

-

Removal of impurities: It can be used to remove negatively charged impurities, such as endotoxins, DNA, and host cell proteins, from biopharmaceutical preparations.

-

Isolation of natural products: In natural product chemistry, it can be employed for the selective isolation of acidic or anionic compounds from crude extracts.

Conclusion

Amberlite™ CG-400 is a specialized, high-purity, strongly basic anion exchange resin with quaternary ammonium functional groups on a polystyrene-divinylbenzene matrix. Its chromatographic grade ensures a controlled particle size, making it suitable for high-resolution separations. Understanding its true chemical nature is paramount for its effective application in research and drug development. The protocols and information provided in this guide serve as a foundational resource for scientists and professionals utilizing this versatile separation medium.

Amberlite CG-400 safety data sheet and handling

An In-depth Technical Guide to Amberlite™ CG-400: Safety, Handling, and Experimental Applications

This guide provides comprehensive safety data, handling procedures, and a representative experimental protocol for Amberlite™ CG-400, a strongly basic anion exchange resin. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Safety Data Sheet (SDS) Summary

The following sections summarize the critical safety information derived from the material safety data sheet for Amberlite™ CG-400.

Hazard Identification and Safety Precautions

Amberlite™ CG-400 may cause eye, skin, respiratory, and digestive tract irritation[1]. The toxicological properties of the material have not been fully investigated[1]. It is classified as an irritant, and caution should be exercised during handling[1][2].

| Hazard Information | Details | References |

| GHS Classification | H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation. | [3][4] |

| Hazard Codes | Xi (Irritant) | [2][3] |

| Risk Statements | 36/37/38 (Irritating to eyes, respiratory system and skin) | [2][3] |

| Safety Statements | 26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing) | [2][3] |

| Precautionary Statements | P261, P305 + P351 + P338 | [3] |

| Emergency Overview | Appearance: Orange-yellow crystalline powder. Caution! May cause eye and skin irritation. May cause respiratory and digestive tract irritation. | [1] |

Personal Protective Equipment (PPE) and Engineering Controls

Proper protective measures are essential when working with Amberlite™ CG-400 to minimize exposure and ensure safety.

| Protection Type | Specification | References |

| Engineering Controls | Use adequate ventilation to keep airborne concentrations low. | [1] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133). | [1][5][6] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1][5][6] |

| Respiratory Protection | Follow OSHA (29 CFR 1910.134) or European Standard EN 149 respirator regulations. Use a NIOSH/MSHA or EN 149 approved respirator if exposure limits are exceeded. | [1][6] |

Physical and Chemical Properties

| Property | Value | References |

| Physical State | Crystalline powder | [1] |

| Appearance | Orange-yellow | [1] |

| Molecular Formula | C21H26N2O3 | [2][3][4] |

| Molecular Weight | 354.44 g/mol | [2][3][4] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Boiling Point | 543.0 ± 50.0 °C at 760 mmHg | [3] |

| Flash Point | 282.2 ± 30.1 °C | [3] |

| Solubility | Not available | [1] |

| pH | Not available | [1] |

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial for maintaining the stability and safety of the resin.

Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of Amberlite™ CG-400.

Caption: Workflow for receiving, storing, handling, and disposing of Amberlite™ CG-400.

Handling:

-

Wash thoroughly after handling[1].

-

Use with adequate ventilation to keep airborne concentrations low[1].

-

Avoid contact with eyes, skin, and clothing[1].

-

Keep the container tightly closed[1].

-

Avoid ingestion and inhalation[1].

Storage:

-

Store in a tightly closed container[1].

-

Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidants[1].

-

The recommended storage temperature is around 20°C[1].

Stability and Reactivity

-

Chemical Stability: The resin is stable under normal temperatures and pressures[1].

-

Conditions to Avoid: Avoid incompatible materials and strong oxidants[1].

-

Incompatibilities: It is incompatible with oxidizing agents[1].

-

Hazardous Decomposition Products: Decomposition may produce hydrogen chloride, carbon monoxide, carbon dioxide, and other irritating and toxic fumes[1].

First-Aid and Emergency Measures

In case of exposure, follow these first-aid measures immediately.

| Exposure Route | First-Aid Procedure | References |

| Eyes | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [1] |

| Skin | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [1] |

| Ingestion | Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. | [1] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1] |

| Spills/Leaks | Clean up spills immediately. Sweep up or absorb the material and place it into a suitable clean, dry, closed container for disposal. Ensure adequate ventilation. | [1] |

| Fire Fighting | Use water spray, dry chemical, carbon dioxide, or appropriate foam. Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [1][5] |

Experimental Protocols: Anion-Exchange Chromatography

Amberlite™ CG-400 is a strong anion-exchange resin used in low-pressure liquid chromatography (LPLC) for the separation and purification of molecules such as amino acids and proteins[7]. The following is a generalized protocol for its use in a laboratory setting.

General Experimental Workflow

The diagram below outlines the typical steps for performing column chromatography with an ion-exchange resin like Amberlite™ CG-400.

Caption: A step-by-step workflow for a typical anion-exchange chromatography experiment.

Detailed Methodologies

1. Resin Preparation (Pre-treatment):

-

To wet the resin and remove preservatives, suspend the required amount in methanol (B129727) or another suitable organic solvent and allow it to swell[8]. This can take from a couple of hours to overnight.

-

Wash the resin extensively with deionized water to remove the organic solvent and any impurities[8]. This is often done in a large beaker, allowing the resin to settle and decanting the supernatant.

-

The resin may be further washed with high-concentration salt solutions (e.g., 1 M NaCl) followed by acid and base washes (e.g., 0.1 M HCl and 0.1 M NaOH) to remove any residual contaminants, with thorough water rinses between each step[8].

2. Column Packing:

-

Create a slurry of the prepared resin in the desired starting buffer (binding buffer).

-

Pour the slurry into the chromatography column in a single, continuous motion to avoid introducing air bubbles and to ensure a homogenous, stable packed bed[7].

-

Allow the resin to settle under gravity or low pressure. The final packed bed should be uniform and free of cracks or channels.

3. Equilibration:

-

Once packed, wash the column with 5-10 column volumes (CVs) of the binding buffer.

-

Monitor the pH and conductivity of the effluent. The column is equilibrated when the pH and conductivity of the effluent match that of the influent binding buffer.

4. Sample Application:

-

The sample should be prepared in the binding buffer to ensure the target molecules have the appropriate charge to bind to the resin.

-

Load the sample onto the top of the column carefully to avoid disturbing the resin bed[7].

5. Wash Step:

-

After loading, wash the column with several CVs of the binding buffer.

-

This step removes molecules that did not bind to the resin. Collect the flow-through and monitor the UV absorbance (typically at 280 nm for proteins) until it returns to baseline.

6. Elution:

-

Elute the bound target molecules by changing the buffer conditions. This is typically achieved by:

-

Increasing Salt Concentration: Introduce a linear gradient or a step-wise increase in the salt concentration (e.g., NaCl) of the buffer. The counter-ions will compete with the bound molecules for the charged sites on the resin, causing the target molecules to elute.

-

Changing pH: Altering the pH of the buffer to change the net charge of the target molecule, causing it to lose its affinity for the resin.

-

-

Collect fractions throughout the elution process for later analysis (e.g., SDS-PAGE, activity assays).

7. Regeneration:

-

After the target molecule has been eluted, strip any remaining tightly bound substances from the column by washing with a high-concentration salt buffer (e.g., 1-2 M NaCl).

-

The column can then be re-equilibrated with the binding buffer for another run or stored in an appropriate solution (e.g., 20% ethanol) to prevent microbial growth.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 37247-87-3 CAS MSDS (AMBERLITE CG-400) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Amberlite CG 400 | C21H26N2O3 | CID 2866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. researchgate.net [researchgate.net]

Core Principles of Anion Exchange Chromatography with Amberlite CG-400: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of anion exchange chromatography utilizing Amberlite CG-400, a strong basic anion exchange resin. This document provides a comprehensive overview of the resin's properties, detailed experimental protocols, and the core concepts governing the separation of anionic molecules, making it an essential resource for professionals in research and drug development.

Introduction to Anion Exchange Chromatography and Amberlite CG-400

Ion exchange chromatography (IEC) is a powerful and widely used technique for the separation and purification of charged biomolecules such as proteins, nucleic acids, and peptides.[1][2] The separation is based on the reversible electrostatic interaction between charged molecules in the mobile phase and oppositely charged functional groups on the stationary phase.[1][2]

Anion exchange chromatography, specifically, employs a positively charged stationary phase to bind and separate negatively charged molecules (anions). Amberlite CG-400 is a strong basic anion exchange resin, indicating that it maintains a positive charge and high binding capacity over a wide pH range.[1] While specific data for Amberlite CG-400 is limited in readily available literature, its properties are comparable to the well-characterized Amberlite IRA-400. The functional group is a quaternary ammonium (B1175870) group, which remains positively charged across a broad pH spectrum, making it effective for binding weak anions.[3]

The principle of separation relies on a process of binding and elution. Molecules with a net negative charge at the operating pH will bind to the positively charged resin. The strength of this binding is influenced by both the net charge of the molecule and the ionic strength of the buffer. Elution is typically achieved by increasing the ionic strength of the mobile phase using a salt gradient (e.g., NaCl), which disrupts the electrostatic interactions and releases the bound molecules.[2] Molecules with a lower net negative charge will elute at lower salt concentrations, while those with a higher net negative charge require higher salt concentrations to be displaced.[2]

Properties of Amberlite Anion Exchange Resins

The physical and chemical properties of the ion exchange resin are critical for designing effective separation protocols. The following tables summarize key quantitative data for Amberlite IRA-400, which can be used as a close approximation for Amberlite CG-400 in the absence of specific data for the latter.

| Property | Value | Reference |

| Matrix | Styrene-divinylbenzene (gel) | [3] |

| Functional Group | Quaternary ammonium | [3] |

| Type | Strong Base Anion Exchanger | [1] |

| Physical Form | Beads | [3] |

| Ionic Form as Shipped | Chloride (Cl⁻) | [3] |

| Total Exchange Capacity | ≥ 1.4 meq/mL (wetted bed volume) | [3] |

| Moisture Content | 40-47% | [3] |

| Particle Size | 600-750 µm (20-25 mesh) | [3] |

| Operating pH Range | 0-14 | [3] |

Experimental Protocols

The following sections provide detailed methodologies for key experimental procedures using Amberlite CG-400. These protocols are based on established principles of anion exchange chromatography and can be adapted for specific applications.

Column Packing

Proper column packing is crucial for achieving high-resolution separations. The goal is to create a homogenous and stable packed bed.

Materials:

-

Amberlite CG-400 resin

-

Chromatography column with adjustable end-pieces

-

Packing buffer (e.g., 0.5 M NaCl)

-

Low-pressure liquid chromatography system or peristaltic pump

Procedure:

-

Slurry Preparation:

-

Calculate the required volume of resin for the desired bed volume. The slurry volume to packed bed volume ratio is approximately 1.8:1.[4]

-

Allow the resin to settle and decant the supernatant.[4]

-

Resuspend the resin in the packing buffer to create a slurry with a concentration of 50-70%. Avoid using a magnetic stirrer as it can damage the resin beads.

-

-

Column Preparation:

-

Ensure the column is clean and level.

-

Wet the bottom frit and end-piece with packing buffer and mount it on the column, ensuring no air is trapped.

-

Fill the column with a few centimeters of packing buffer.

-

-

Packing the Column:

-

Pour the resin slurry into the column in a single, continuous motion to avoid introducing air bubbles.

-

Attach the top end-piece and connect the column to the chromatography system.

-

Start the flow of packing buffer at a pressure at least 25% higher than the intended operating pressure to create a densely packed bed.[4]

-

Continue pumping until the bed height is stable.

-

Stop the pump, and carefully lower the top adapter to the surface of the packed bed, ensuring no air is trapped between the adapter and the bed.

-

Protein Purification

This protocol outlines the general steps for separating a target protein from a complex mixture.

Materials:

-

Packed Amberlite CG-400 column

-

Equilibration/Wash Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

-

Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)

-

Clarified protein sample

-

Chromatography system with UV detector and fraction collector

Procedure:

-

Column Equilibration:

-

Wash the column with 5-10 column volumes (CVs) of Equilibration Buffer at the desired flow rate.

-

Monitor the UV absorbance (at 280 nm) and conductivity of the column effluent until they stabilize at the baseline, indicating the column is fully equilibrated.[5]

-

-

Sample Loading:

-

Ensure the protein sample is in a buffer with low ionic strength, ideally the same as the Equilibration Buffer, to promote binding.

-

Load the clarified sample onto the column at a controlled flow rate. The sample load should not exceed the binding capacity of the resin for optimal resolution.

-

-

Washing:

-

Wash the column with 5-10 CVs of Equilibration Buffer to remove any unbound or weakly bound impurities.

-

Continue washing until the UV absorbance returns to baseline.

-

-

Elution:

-

Elute the bound proteins using a linear salt gradient. This is achieved by mixing the Equilibration Buffer and Elution Buffer in increasing proportions. A typical gradient is from 0% to 100% Elution Buffer over 10-20 CVs.

-

Alternatively, a step gradient can be used, where the salt concentration is increased in discrete steps.[6]

-

Monitor the UV absorbance to detect eluting protein peaks and collect fractions.

-

-

Analysis:

-

Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE and activity assays.

-

Resin Regeneration

Regeneration is the process of stripping all bound materials from the resin and returning it to its initial ionic form, allowing for its reuse.

Materials:

-

High-salt buffer (e.g., 2 M NaCl)

-

Strong base solution (e.g., 1 M NaOH)

-

Strong acid solution (e.g., 1 M HCl) - Use with caution as it can be harsh on the resin.

-

Deionized water

Procedure:

-

High Salt Wash: Wash the column with at least 2 CVs of high-salt buffer (e.g., 2 M NaCl) to remove strongly bound molecules.[7]

-

Caustic Wash: Wash the column with at least 4 CVs of 1 M NaOH. This step is effective at removing precipitated proteins and other tightly bound contaminants.[7] A 5% NaOH solution has also been reported for regenerating Amberlite IRA-400.[8]

-

Rinse: Rinse the column thoroughly with deionized water until the pH and conductivity of the effluent return to neutral.

-

Re-equilibration: Before the next use, re-equilibrate the column with the desired starting buffer as described in the purification protocol.

Applications in Drug Development

Anion exchange chromatography with resins like Amberlite CG-400 is a versatile tool in the pharmaceutical industry.

-

Protein and Monoclonal Antibody Purification: It is a cornerstone of downstream processing for the purification of therapeutic proteins and monoclonal antibodies from complex mixtures like cell culture supernatants.[1]

-

Nucleic Acid Separation: Anion exchangers can be used for the separation and purification of plasmids, oligonucleotides, and other nucleic acids.[1][9]

-

Endotoxin Removal: Endotoxins (lipopolysaccharides) from gram-negative bacteria are a major concern in parenteral drug products. Due to their net negative charge, anion exchange chromatography is an effective method for their removal.[10][11]

-

Excipient in Drug Formulation: Ion exchange resins can be used as excipients in drug formulations for applications such as taste-masking, controlled release, and enhancing the stability of active pharmaceutical ingredients (APIs).[12]

Visualizing the Principles and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the core concepts and experimental workflows.

Principle of Anion Exchange Chromatography

Caption: Principle of anion binding to Amberlite CG-400.

Experimental Workflow for Protein Purification

Caption: Workflow for protein purification using anion exchange.

Elution Process with a Salt Gradient

Caption: Displacement of bound protein by counter-ions during elution.

References

- 1. conductscience.com [conductscience.com]

- 2. purolite.com [purolite.com]

- 3. Amberlite IRA-400 chloride form chloride form 60177-39-1 [sigmaaldrich.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. harvardapparatus.com [harvardapparatus.com]

- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 8. US3197401A - Method for regenerating weakly basic anion exchange resin - Google Patents [patents.google.com]

- 9. Separation of nucleic acid hydrolysis products, purines, pyrimidines, nucleosides, nucleotides, ribonucleic acid hydrolyzates, and mixtures from nucleotide syntheses by column chromatography on amberlite XAD-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Pharmaceutical Excipients [dupont.com]

Amberlite CG-400: A Technical Guide to Preliminary Sample Cleanup for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Core Principles and Practical Applications of Amberlite CG-400 in Sample Purification

For researchers, scientists, and professionals in the dynamic field of drug development, the purity of a sample is paramount. The preliminary cleanup of complex mixtures is a critical step that can significantly impact the accuracy of downstream analyses and the overall success of a research endeavor. Among the myriad of tools available for this purpose, ion-exchange resins stand out for their efficiency and selectivity. This technical guide focuses on Amberlite CG-400, a strong anion-exchange resin, providing a comprehensive overview of its application in preliminary sample cleanup.

Introduction to Amberlite CG-400

Amberlite CG-400 is a strongly basic anion-exchange resin characterized by a quaternary ammonium (B1175870) functional group attached to a polystyrene matrix. This composition gives the resin a high affinity for anionic species, making it an effective tool for their separation from complex sample matrices. Its robust physical and chemical properties allow for its use across a wide pH range and in various solvent systems, offering versatility in experimental design.

Key Properties of Amberlite Resins for Sample Cleanup:

| Property | Description | Relevance to Sample Cleanup |

| Resin Type | Strong Anion Exchanger | Effective for binding and isolating acidic compounds and other anionic molecules. |

| Functional Group | Quaternary Ammonium | Provides a permanent positive charge, ensuring strong interaction with anions over a broad pH range. |

| Matrix | Polystyrene | Offers excellent chemical and physical stability, allowing for use with a variety of solvents and regeneration for multiple uses. |

| pH Range | 0-14 (for similar Amberlite IRA-400)[1] | Enables application in a wide array of experimental conditions without degradation of the resin. |

Principles of Anion-Exchange Chromatography for Sample Cleanup

Anion-exchange chromatography separates molecules based on their net negative charge. The process involves a stationary phase (the Amberlite CG-400 resin) and a mobile phase (the sample and subsequent wash and elution buffers).

The general workflow for sample cleanup using Amberlite CG-400 can be visualized as follows:

Caption: General workflow for sample cleanup using Amberlite CG-400.

Experimental Protocols: A Practical Guide

While specific protocols will vary depending on the analyte and sample matrix, the following provides a foundational methodology for preliminary sample cleanup using Amberlite CG-400 in a column chromatography format.

Materials and Reagents

-

Amberlite CG-400 resin

-

Chromatography column

-

Appropriate solvents for sample dissolution, washing, and elution (e.g., deionized water, methanol, buffers of varying pH and ionic strength)

-

Sample containing the anionic analyte of interest

Column Packing

-

Prepare a slurry of Amberlite CG-400 resin in the desired initial buffer or solvent.

-

Gently pour the slurry into the chromatography column, allowing the resin to settle and pack uniformly. Avoid the introduction of air bubbles.

-

Wash the packed column with several column volumes of the initial buffer to ensure equilibration.

Sample Preparation and Loading

-

Dissolve the sample in the initial buffer. Ensure the pH of the sample is such that the target analyte is in its anionic form to facilitate binding to the resin.

-

Carefully load the prepared sample onto the top of the equilibrated column.

-

Allow the sample to flow through the resin bed. The anionic analytes will bind to the quaternary ammonium functional groups of the resin.

Washing

-

After the entire sample has entered the resin bed, begin the washing step.

-

Pass several column volumes of the initial buffer or a wash buffer of low ionic strength through the column. This step is crucial for removing neutral and cationic impurities that do not bind to the resin.

Elution

-

To release the bound anionic analytes, an elution buffer is used. The elution buffer typically has a high ionic strength or a pH that neutralizes the charge of the analyte, disrupting the ionic interaction with the resin.

-

Common elution strategies include increasing the salt concentration of the buffer (e.g., a gradient of NaCl) or changing the pH.

-

Collect fractions of the eluate.

Regeneration

For reuse, the resin can be regenerated by washing with a high concentration salt solution to displace all bound ions, followed by extensive washing with deionized water and re-equilibration with the initial buffer.

Applications in Drug Development and Research

Amberlite CG-400 and similar strong anion-exchange resins are valuable in various stages of drug discovery and development.

-

Natural Product Isolation: In the quest for novel therapeutic agents from natural sources, these resins can be employed to isolate acidic compounds, such as flavonoids and organic acids, from crude plant or microbial extracts.[2]

-

Purification of Pharmaceutical Compounds: During the synthesis of active pharmaceutical ingredients (APIs), anion-exchange chromatography can be used to remove acidic impurities or to isolate the desired acidic API. The analysis of multivitamin formulations is one such application where related Amberlite resins have been used.[3]

-

Metabolite Profiling: In drug metabolism studies, anion-exchange resins can aid in the separation of acidic metabolites from biological fluids, facilitating their identification and quantification.

Data Presentation: A Case for Quantitative Analysis

Table for Reporting Sample Cleanup Performance:

| Analyte | Sample Matrix | Loading Conditions (Buffer, pH) | Elution Conditions (Buffer, pH, Salt Conc.) | Recovery (%) | Purity (%) | Reference |

| [Example: Compound A] | [Example: Crude Plant Extract] | [Example: 50 mM Tris-HCl, pH 8.0] | [Example: 50 mM Tris-HCl, pH 8.0 + 1 M NaCl] | Data | Data | [Citation] |

| [Example: Drug Metabolite B] | [Example: Urine] | [Example: 0.1 M Phosphate Buffer, pH 7.5] | [Example: 0.1 M Acetate Buffer, pH 4.0] | Data | Data | [Citation] |

Logical Relationships in Method Development

The development of an effective sample cleanup protocol using Amberlite CG-400 involves a series of logical decisions. The following diagram illustrates the key considerations and their relationships.

Caption: Key decision points in developing a sample cleanup method.

Conclusion

Amberlite CG-400 is a powerful and versatile tool for the preliminary cleanup of samples in research and drug development. Its properties as a strong anion-exchange resin make it particularly suitable for the isolation and purification of anionic compounds. By understanding the fundamental principles of ion-exchange chromatography and systematically developing protocols, scientists can significantly enhance the quality of their samples, leading to more reliable and reproducible results. The systematic collection and reporting of quantitative performance data will further contribute to the body of knowledge and facilitate the development of optimized and robust sample preparation methods.

References

Investigating the Binding Capacity of Amberlite CG-400: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Binding Capacity

The binding capacity of an ion exchange resin is a critical parameter that dictates its efficiency and suitability for a particular application. It is typically expressed in two ways:

-

Static Binding Capacity (SBC): This refers to the maximum amount of a target molecule that the resin can bind under equilibrium conditions, typically determined in a batch experiment where the resin and a solution of the target molecule are mixed for a sufficient time. SBC represents the total number of accessible binding sites.

-

Dynamic Binding Capacity (DBC): This is the amount of a target molecule that binds to the resin in a packed column under specific flow conditions before a significant amount of the unbound molecule is detected in the column effluent (breakthrough). DBC is a more practical measure for chromatographic applications as it accounts for kinetic factors such as flow rate and residence time.[1][2][3][4]

Amberlite CG-400: Properties and General Capacity

Amberlite CG-400 is a strongly basic anion exchange resin with a polystyrene-divinylbenzene matrix and quaternary ammonium (B1175870) functional groups. It is available in various mesh sizes, including 100-200 and 200-400 mesh. The chloride form is common.[5][6] The general properties and binding capacity of a similar resin, Amberlite IRA-400, are often referenced and can provide an estimate for Amberlite CG-400's performance.

| Property | Value | Reference |

| Resin Type | Strong Base Anion Exchanger | |

| Matrix | Polystyrene crosslinked with divinylbenzene | |

| Functional Group | Quaternary Ammonium | |

| Ionic Form (as shipped) | Chloride (Cl⁻) | [6] |

| Total Exchange Capacity | ≥ 1.0 eq/L | |

| Moisture Retention | 50-58% | |

| Particle Size Range | 100-200 mesh, 200-400 mesh | [5][6] |

| Operating pH Range | 0 - 14 | |

| Maximum Operating Temperature | 60°C (OH⁻ form), 100°C (Cl⁻ form) |

Experimental Protocols for Determining Binding Capacity

The following sections provide detailed methodologies for determining the static and dynamic binding capacity of Amberlite CG-400 for a range of molecules relevant to drug development.

Static Binding Capacity (SBC) Determination

This protocol outlines the steps to measure the maximum binding capacity of Amberlite CG-400 in a batch format.

Materials:

-

Amberlite CG-400 resin

-

Binding buffer (specific to the molecule of interest)

-

Elution buffer (high salt concentration or extreme pH to elute the bound molecule)

-

Solution of the target molecule (e.g., protein, oligonucleotide, API) at a known concentration

-

Incubator/shaker

-

Centrifuge and/or filtration device

-

Spectrophotometer or other analytical instrument to measure the concentration of the target molecule

Procedure:

-

Resin Preparation:

-

Wash a known amount of Amberlite CG-400 resin with deionized water to remove any preservatives.

-

Equilibrate the resin by washing it several times with the binding buffer.

-

-

Binding:

-

Prepare a series of tubes, each containing a known amount of the equilibrated resin.

-

Add varying concentrations of the target molecule solution to each tube. Ensure the total volume is the same in all tubes.

-

Incubate the tubes with gentle agitation for a predetermined time (e.g., 2, 4, 8, 12, 24 hours) to reach equilibrium.

-

-

Separation:

-

Separate the resin from the supernatant by centrifugation or filtration.

-

-

Analysis:

-

Measure the concentration of the target molecule remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at 280 nm for proteins or 260 nm for oligonucleotides).

-

-

Calculation:

-

Calculate the amount of bound molecule per unit volume or mass of resin using the following formula: SBC (mg/mL) = (Initial Concentration - Final Concentration) x Volume of Solution / Volume of Resin

-

Dynamic Binding Capacity (DBC) Determination

This protocol describes how to determine the binding capacity of Amberlite CG-400 in a packed column under flow conditions.[1][2][4][7][8]

Materials:

-

Chromatography column

-

Amberlite CG-400 resin

-

Chromatography system (e.g., ÄKTA system) with a pump, UV detector, and fraction collector[7]

-

Binding buffer

-

Elution buffer

-

Regeneration solution (e.g., high concentration salt solution)

-

Solution of the target molecule at a known concentration in the binding buffer

Procedure:

-

Column Packing:

-

Pack a chromatography column with Amberlite CG-400 resin to a defined bed height.

-

-

System Preparation:

-

Equilibrate the packed column with binding buffer until the UV baseline is stable.[7]

-

-

Sample Loading:

-

Load the target molecule solution onto the column at a constant flow rate.

-

Continuously monitor the absorbance of the column effluent at the appropriate wavelength (e.g., 280 nm for proteins).

-

-

Breakthrough Curve Generation:

-

Continue loading until the UV absorbance of the effluent reaches a certain percentage of the initial sample absorbance (e.g., 10%, 50%, or 100%). This generates a breakthrough curve.

-

-

Elution and Regeneration:

-

Wash the column with binding buffer to remove any unbound sample.

-

Elute the bound molecule using the elution buffer.

-

Regenerate the column with the regeneration solution, followed by re-equilibration with the binding buffer.

-

-

Calculation:

-

The dynamic binding capacity is typically calculated at 10% breakthrough (QB10), which represents the point where 10% of the target molecule is no longer binding to the column. The DBC can be calculated from the breakthrough volume.[4]

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows for determining the binding capacity of Amberlite CG-400.

Logical Relationship: Factors Influencing Binding Capacity

The binding capacity of Amberlite CG-400 is not an intrinsic property but is influenced by a multitude of experimental parameters. Understanding these relationships is crucial for optimizing a purification process.

Conclusion

Amberlite CG-400 is a versatile strong base anion exchange resin with broad applicability in the purification of various molecules. While specific binding capacity data for every potential application is not available, this guide provides the necessary framework and detailed experimental protocols for researchers to determine these critical parameters for their specific molecules of interest. By systematically evaluating both static and dynamic binding capacities and understanding the factors that influence them, scientists and drug development professionals can effectively optimize their separation and purification processes, leading to higher yields and purity of their target compounds.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. cytivalifesciences.com [cytivalifesciences.com]

- 3. purolite.com [purolite.com]

- 4. Determination of DBC of chromatography resin - Bestchrom [bestchrom.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. Determination of Dynamic Binding Capacity for Chromatography Adsorbents | Astrea Bioseparations Blog [astreabioseparations.com]

Navigating the Matrix: A Technical Guide to Amberlite™ CG-400 Compatibility with Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the compatibility of Amberlite™ CG-400, a strong base anion exchange resin, with a range of organic solvents. Understanding these interactions is critical for professionals in pharmaceutical development, chemical synthesis, and chromatography, where such resins are employed for purification, separation, and catalytic processes in non-aqueous environments.

Deciphering Amberlite™ CG-400: Structure and Functionality

Amberlite™ CG-400 is a strongly basic anion exchange resin. Historically, this resin was produced by Rohm and Haas and is characterized by its quaternary ammonium (B1175870) functional groups attached to a polymer backbone.[1] While there is a notable and persistent error in many chemical databases incorrectly associating Amberlite™ CG-400 with the CAS number of Yohimbine, an alkaloid, its true identity is that of a high-purity, chromatographic grade ion-exchange resin.